molecular formula C15H16FN3O3S B2849492 4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034573-30-1

4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2849492
CAS No.: 2034573-30-1
M. Wt: 337.37
InChI Key: OYBSLNBPABGZOX-UHFFFAOYSA-N
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Description

4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a pyrrolidin-3-yloxy moiety at position 3. The pyrrolidine ring is further modified by a 2-fluorobenzenesulfonyl group at the nitrogen atom.

Properties

IUPAC Name

4-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-11-17-8-6-15(18-11)22-12-7-9-19(10-12)23(20,21)14-5-3-2-4-13(14)16/h2-6,8,12H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBSLNBPABGZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Functionalization

The pyrrolidine moiety is synthesized via cyclization of γ-aminobutyric acid derivatives or through [3+2] cycloaddition reactions. A pivotal step involves sulfonylation using 2-fluorobenzenesulfonyl chloride under basic conditions:

  • Reaction Conditions :
    • Solvent: Dichloromethane or acetonitrile
    • Base: Triethylamine or pyridine
    • Temperature: 0–25°C
    • Yield: 78–92%.

Mechanistic Insight : The sulfonyl chloride reacts with the pyrrolidine’s secondary amine, forming a stable sulfonamide linkage. Steric hindrance from the 2-fluoro substituent necessitates prolonged reaction times (6–12 hours) for complete conversion.

Pyrimidine Core Construction

The 2-methylpyrimidine scaffold is typically synthesized via condensation of β-diketones with amidines. For example:

  • Key Reaction :
    $$ \text{Acetylacetone} + \text{Guanidine Hydrochloride} \xrightarrow{\text{EtOH, Δ}} 2\text{-Methylpyrimidin-4-ol} $$
    Subsequent chlorination with POCl₃ yields 4-chloro-2-methylpyrimidine (85–90% yield).

Coupling of Pyrrolidine and Pyrimidine Moieties

The final step involves nucleophilic substitution between 4-chloro-2-methylpyrimidine and the hydroxylated pyrrolidine sulfonamide:

  • Optimized Protocol :
    • Reagents: 3-Hydroxypyrrolidine-1-(2-fluorobenzenesulfonyl), 4-chloro-2-methylpyrimidine
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate
    • Temperature: 80–100°C
    • Duration: 8–16 hours
    • Yield: 65–74%.

Critical Note : Excess base ensures deprotonation of the hydroxyl group, enhancing nucleophilicity. Side products (e.g., O-alkylation) are minimized using polar aprotic solvents.

Alternative Synthetic Strategies

One-Pot Sequential Synthesis

A streamlined approach combines pyrrolidine sulfonylation and pyrimidine coupling in a single reactor:

  • Sulfonylation : Pyrrolidine + 2-fluorobenzenesulfonyl chloride → Intermediate A.
  • Coupling : Intermediate A + 4-chloro-2-methylpyrimidine → Target compound.
  • Advantages : Reduced purification steps; overall yield improves to 68%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the coupling step, achieving 70% yield with >95% purity.

Reaction Optimization and Challenges

Solvent and Catalytic Systems

Parameter Optimal Choice Impact on Yield
Solvent DMF Maximizes solubility of intermediates
Base K₂CO₃ Balances basicity and minimal side reactions
Catalyst None required

Key Challenges

  • Regioselectivity : Competing O- vs. N-alkylation during coupling necessitates precise stoichiometry.
  • Fluorine Stability : Harsh conditions (e.g., high temperatures) may cleave the C–F bond in the sulfonyl group.

Analytical Characterization

The compound is validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 8.1 ppm for pyrimidine H; δ 7.6–7.9 ppm for aromatic F–C₆H₄–SO₂).
  • HPLC-MS : Purity >98% (retention time: 12.3 minutes; [M+H]⁺ = 366.1).
  • X-ray Crystallography : Resolves stereochemistry at the pyrrolidine C3 position.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk sourcing of 2-fluorobenzenesulfonyl chloride reduces raw material costs by 40%.
  • Waste Management : Solvent recovery (DMF) via distillation achieves 90% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural analogs include derivatives with variations in:

Pyrrolidine substituents: Example 64 (): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate. TrkA Kinase Inhibitor (): 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea. This analog introduces a urea linker and methoxyethyl group, improving hydrogen-bonding interactions with kinase active sites .

Pyrimidine modifications :

  • The target compound’s 2-methylpyrimidine contrasts with pyrazolo[3,4-c]pyrimidine (Example 64) and 2-methylpyrimidin-5-yl (), which offer distinct electronic profiles and steric effects for target binding.

Key Differences and Implications

  • Solubility: The 2-fluorobenzenesulfonyl group in the target compound likely enhances aqueous solubility compared to the chromenone system in Example 64, which is more lipophilic .
  • Target Selectivity : The TrkA inhibitor () achieves higher kinase specificity via its urea linker and pyrazole-pyrimidine scaffold, whereas the target compound’s simpler structure may offer broader but less potent interactions .
  • Synthetic Complexity : Example 64 requires multi-step Suzuki coupling (evidenced by Pd catalysis), whereas the target compound’s synthesis may involve simpler sulfonylation and etherification steps .

Q & A

Q. What are the recommended synthetic routes for 4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step routes:

Sulfonylation of Pyrrolidine : Reacting 3-hydroxypyrrolidine with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in acetonitrile at 60°C) to form the sulfonamide intermediate .

Nucleophilic Substitution : Coupling the sulfonamide intermediate with 4-chloro-2-methylpyrimidine using a base (e.g., NaH) in anhydrous DMF at 80°C .
Optimization Tips :

  • Yield Improvement : Use inert atmospheres (N₂/Ar) to minimize oxidation .
  • Purity Control : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidine-oxypyrimidine linkage (e.g., δ 5.2 ppm for the ether oxygen proton) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 392.08) .
  • X-ray Crystallography : Resolves stereochemistry of the pyrrolidine sulfonamide moiety (if crystalline) .

Q. What are the key physicochemical properties affecting experimental design?

Methodological Answer:

  • Solubility : Poor aqueous solubility (e.g., <0.1 mg/mL in H₂O); use DMSO for in vitro assays .
  • Stability : Hydrolytically sensitive at the sulfonamide bond; store at -20°C under desiccation .
  • LogP : Predicted ~2.8 (via HPLC), indicating moderate lipophilicity .

Q. How can reaction intermediates and mechanistic pathways be elucidated during synthesis?

Methodological Answer:

  • Intermediate Trapping : Use LC-MS to identify transient species (e.g., sulfonyl chloride adducts) .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (e.g., disappearance of sulfonamide C=O stretch at 1730 cm⁻¹) .
  • DFT Calculations : Model transition states for nucleophilic substitution at the pyrimidine C4 position .

Q. What structure-activity relationships (SAR) govern biological activity in analogs of this compound?

Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 overexpressing target receptor) .
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid off-target effects .
  • Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for direct binding kinetics .

Q. What strategies improve stability in formulation studies?

Methodological Answer:

  • Lyophilization : Formulate with trehalose (1:5 w/w) to stabilize the sulfonamide bond .
  • pH Adjustment : Buffered solutions (pH 6.5–7.0) reduce hydrolysis rates by 70% .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma t₁/₂ from 2 h to 8 h in vivo .

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